Cas no 847502-82-3 (Benzoyl chloride, 3,4-difluoro-2-methyl-)

Benzoyl chloride, 3,4-difluoro-2-methyl-, is a fluorinated aromatic acyl chloride derivative with significant utility in organic synthesis. Its key advantages include its reactivity as an electrophilic benzoylating agent, enabling the introduction of the 3,4-difluoro-2-methylbenzoyl moiety into target molecules. The presence of fluorine atoms enhances the compound's electron-withdrawing properties, making it valuable in the synthesis of agrochemicals, pharmaceuticals, and specialty materials. The methyl substitution at the 2-position further modulates steric and electronic effects, offering selectivity in coupling reactions. This compound is particularly useful in constructing complex fluorinated structures, where its stability and controlled reactivity under anhydrous conditions are advantageous. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
Benzoyl chloride, 3,4-difluoro-2-methyl- structure
847502-82-3 structure
Product Name:Benzoyl chloride, 3,4-difluoro-2-methyl-
CAS No:847502-82-3
MF:C8H5ClF2O
MW:190.574508428574
MDL:MFCD07777156
CID:4218711
PubChem ID:12137679
Update Time:2025-10-29

Benzoyl chloride, 3,4-difluoro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzoyl chloride, 3,4-difluoro-2-methyl-
    • ONWYFSNVRYDVPH-UHFFFAOYSA-N
    • SCHEMBL6364782
    • 847502-82-3
    • 3,4-Difluoro-2-methylbenzoyl chloride; 98%
    • E90079
    • MFCD07777156
    • 3,4-DIFLUORO-2-METHYLBENZOYL CHLORIDE
    • MDL: MFCD07777156
    • Inchi: 1S/C8H5ClF2O/c1-4-5(8(9)12)2-3-6(10)7(4)11/h2-3H,1H3
    • InChI Key: ONWYFSNVRYDVPH-UHFFFAOYSA-N
    • SMILES: C1(C(C)=C(C(=O)Cl)C=CC=1F)F

Computed Properties

  • Exact Mass: 189.9996988Da
  • Monoisotopic Mass: 189.9996988Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

Benzoyl chloride, 3,4-difluoro-2-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB155240-1 g
3,4-Difluoro-2-methylbenzoyl chloride; 98%
847502-82-3
1g
€235.20 2023-06-23
abcr
AB155240-5 g
3,4-Difluoro-2-methylbenzoyl chloride; 98%
847502-82-3
5g
€471.50 2023-06-23
abcr
AB155240-1g
3,4-Difluoro-2-methylbenzoyl chloride, 98%; .
847502-82-3 98%
1g
€78.00 2025-02-18
abcr
AB155240-5g
3,4-Difluoro-2-methylbenzoyl chloride, 98%; .
847502-82-3 98%
5g
€155.00 2025-02-18

Additional information on Benzoyl chloride, 3,4-difluoro-2-methyl-

Recent Advances in the Application of Benzoyl chloride, 3,4-difluoro-2-methyl- (CAS: 847502-82-3) in Chemical and Biomedical Research

Benzoyl chloride, 3,4-difluoro-2-methyl- (CAS: 847502-82-3) is a fluorinated aromatic compound that has recently gained attention in chemical and biomedical research due to its unique structural properties and potential applications. This compound, characterized by the presence of two fluorine atoms and a methyl group on the benzoyl chloride scaffold, exhibits enhanced reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis and material science. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases, where its ability to modulate biological targets has been demonstrated.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Benzoyl chloride, 3,4-difluoro-2-methyl- as a key intermediate in the synthesis of small-molecule inhibitors targeting protein kinases. The study highlighted the compound's efficacy in facilitating the introduction of fluorine atoms into drug candidates, thereby improving their metabolic stability and binding affinity. The researchers employed a combination of computational modeling and experimental validation to optimize the synthetic pathways, achieving high yields and purity. These findings underscore the compound's potential in streamlining the development of next-generation kinase inhibitors.

Another significant application of Benzoyl chloride, 3,4-difluoro-2-methyl- was reported in a recent patent (US20230183245A1), where it was utilized in the synthesis of fluorinated polymers with enhanced thermal and chemical resistance. The patent detailed a novel polymerization technique that leverages the reactivity of the benzoyl chloride moiety to create high-performance materials suitable for biomedical devices and drug delivery systems. This advancement opens new avenues for the use of fluorinated aromatic compounds in material science, particularly in environments requiring durability and biocompatibility.

Furthermore, a 2024 study in Bioorganic & Medicinal Chemistry Letters explored the antimicrobial properties of derivatives synthesized from Benzoyl chloride, 3,4-difluoro-2-methyl-. The researchers designed a series of analogs and evaluated their activity against multidrug-resistant bacterial strains. Several derivatives exhibited potent inhibitory effects, with minimal cytotoxicity to human cells, suggesting their potential as lead compounds for antibiotic development. The study also provided insights into the structure-activity relationships (SAR) of these derivatives, highlighting the importance of the difluoro and methyl substitutions in enhancing antimicrobial efficacy.

In conclusion, Benzoyl chloride, 3,4-difluoro-2-methyl- (CAS: 847502-82-3) has emerged as a versatile and valuable compound in both chemical synthesis and biomedical research. Its applications span from drug development to advanced material science, driven by its unique chemical properties and reactivity. Ongoing research continues to uncover new possibilities for this compound, reinforcing its significance in addressing contemporary challenges in medicine and technology. Future studies are expected to further elucidate its mechanisms of action and expand its utility in diverse scientific domains.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.